

Arsinothricin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: *Trivalent hydroxyarsinothricin*

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Abstract

Arsinothricin (AST) is a naturally occurring organoarsenical antibiotic with significant potential in addressing the growing challenge of antimicrobial resistance.^[1] Produced by the rhizosphere bacterium *Burkholderia gladioli*, this non-proteinogenic amino acid analog of glutamate exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.^{[1][2]} Its unique mode of action, the inhibition of glutamine synthetase, makes it a compelling candidate for further investigation and development.^{[1][2]} This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activity of arsiniothricin, with a focus on the technical details relevant to researchers in the field.

Chemical Structure and Physicochemical Properties

Arsinothricin, with the IUPAC name 2-amino-4-[hydroxy(methyl)arsoryl]butanoic acid, is structurally analogous to glutamate, where the γ -carboxyl group is replaced by a methylarsenate moiety.^[2] This substitution is central to its biological activity. The arsenic atom in arsiniothricin is in the pentavalent state, which is noteworthy as many arsenic compounds with high toxicity are trivalent.^[2]

Table 1: Chemical and Physical Properties of Arsinothricin

Property	Value	Reference
Molecular Formula	C5H12AsNO4	[2]
Molar Mass	225.076 g·mol ⁻¹	[2]
IUPAC Name	2-amino-4-[hydroxy(methyl)arsoryl]butanoic acid	[2]
SMILES	C--INVALID-LINK--(CCC(C(=O)O)N)O	[2]
InChI	InChI=1S/C5H12AsNO4/c1-6(10,11)3-2-4(7)5(8)9/h4H,2-3,7H2,1H3,(H,8,9)(H,10,11)	[2]
PubChem CID	170988177	[3]

Synthesis of Arsinothricin

The low yield from bacterial cultures has necessitated the development of chemical and chemoenzymatic methods for the synthesis of arsinothricin to enable further research and development.[4]

Chemical Synthesis

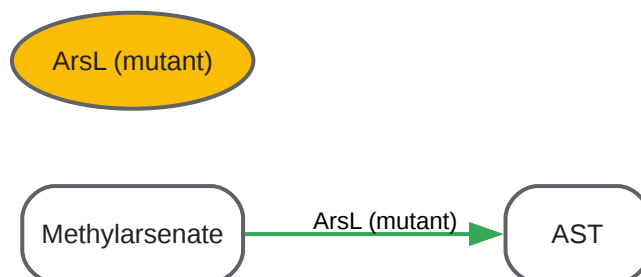
Two primary routes for the chemical synthesis of racemic arsinothricin have been established. [5][6][7] The biologically active L-enantiomer can then be obtained through enzymatic resolution.[5][6]

One common approach involves the condensation of 2-chloroethyl(methyl)arsinic acid with diethyl acetamidomalonate.[4] Another reported method is the reduction of an N-acetyl protected derivative of hydroxyarsinothricin (AST-OH) followed by methylation of the trivalent arsenic intermediate.[5][6][7]

Chemoenzymatic Synthesis

A one-pot chemoenzymatic synthesis of arsinothricin has been developed, starting from the herbicide methylarsenate.[8] This method utilizes a mutant of the noncanonical radical SAM

enzyme ArsL.[8]



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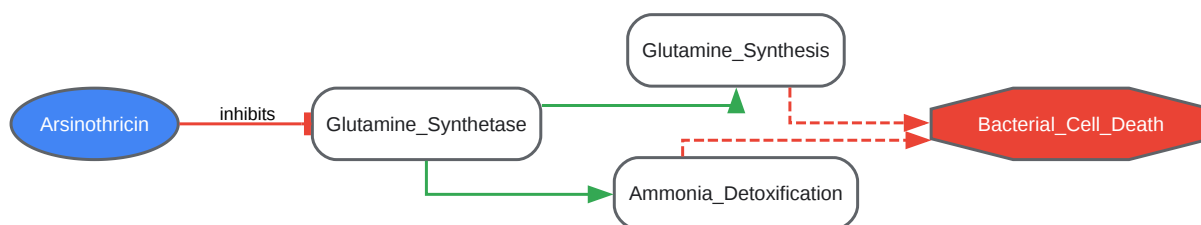
Caption: Chemoenzymatic synthesis of Arsinothricin.

Biological Properties and Mechanism of Action

Arsinothricin is a potent, broad-spectrum antibiotic effective against a range of bacterial pathogens, including multidrug-resistant strains.[1][2]

Mechanism of Action

The primary mechanism of action of arsinothricin is the competitive inhibition of glutamine synthetase, an essential enzyme in bacteria for the synthesis of glutamine and the management of ammonia toxicity.[1][2][9] As a glutamate analog, arsinothricin binds to the active site of glutamine synthetase, disrupting these critical cellular processes.[9]



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Caption: Mechanism of action of Arsinothricin.

Antibiotic Activity

Arsinothricin has demonstrated efficacy against a variety of pathogenic bacteria.

Table 2: Antibacterial Spectrum of Arsinothricin

Bacterial Species	Gram Stain	Efficacy	Reference
Enterobacter cloacae (carbapenem-resistant)	Negative	Effective	[5]
Mycobacterium bovis	N/A	Effective	[5]
Gram-positive bacteria (various)	Positive	Effective	[1]
Gram-negative bacteria (various)	Negative	Effective	[1]

Experimental Protocols

General Information for Synthesis and Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are typically recorded in D_2O . [9] Chemical shifts are reported in parts per million (ppm) and referenced to the residual solvent peak. [9]
- High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS): This technique is used for the determination and quantification of arsenic species. [9]

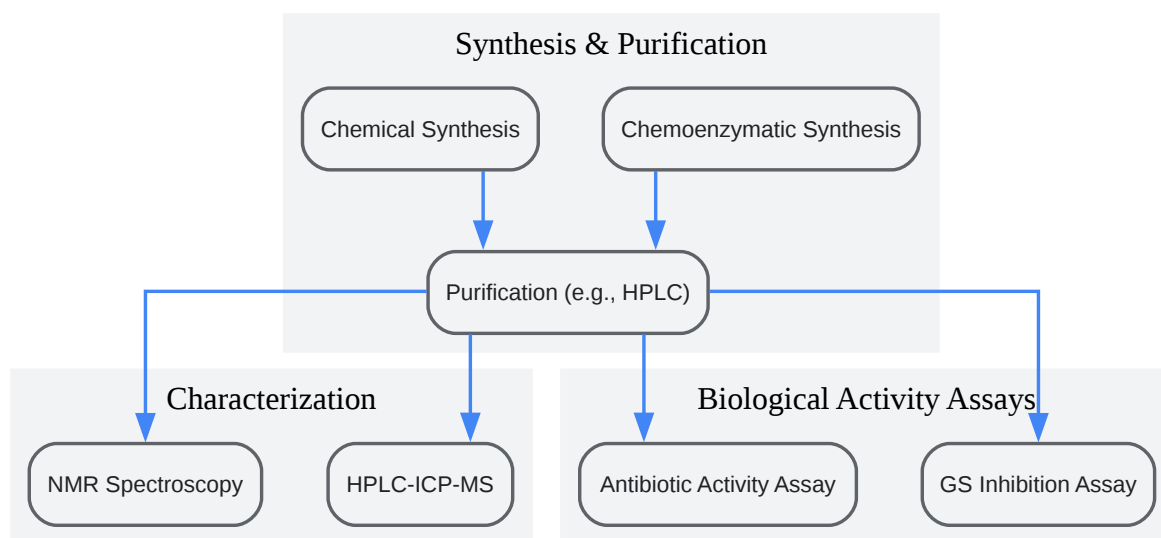
Assay of Antibiotic Activity

- Inoculate single colonies of the target bacterium (e.g., *E. coli*) in a suitable medium such as M9 medium supplemented with glucose. [9]
- Culture the bacteria in the absence or presence of varying concentrations of arsinothricin.
- Incubate for a specified period (e.g., 16 hours) at the optimal growth temperature (e.g., 37°C). [9]

- Determine the absorbance at 600 nm (A_{600nm}) to assess bacterial growth and the inhibitory effect of arsinothricin.[9]

Glutamine Synthetase (GS) Inhibition Assay

- A coupled assay using purified glutamine synthetase (e.g., from *E. coli*) can be employed.[9]
- The reaction is initiated by the addition of L-glutamate to a reaction mixture containing the enzyme, ATP, and other necessary cofactors.[9]
- The assay is performed in the absence or presence of arsinothricin at various concentrations.[9]
- The decrease in absorbance at 340 nm is monitored to quantify the oxidation of NADH to NAD⁺, which is coupled to the GS reaction.[9]
- The inhibition constant (K_i) for arsinothricin can be determined from the apparent K_m of the enzyme.[9]



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Caption: General experimental workflow for Arsinothricin.

Conclusion

Arsinothricin represents a promising new class of antibiotics with a novel mechanism of action. Its broad-spectrum activity, including against resistant pathogens, underscores its potential clinical significance. The development of robust synthetic routes is a critical step in enabling the necessary preclinical and clinical studies to fully evaluate its therapeutic utility. Further research into its pharmacokinetics, pharmacodynamics, and potential for resistance development is warranted.

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